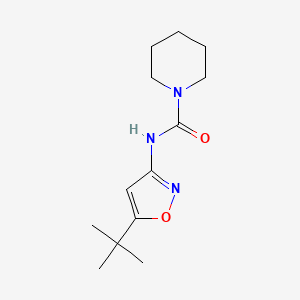
Bis(N-tert-butylsalicylideneiminato)copper(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N-tert-butylsalicylideneiminato)copper(II) is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde with amines, resulting in the formation of imine (Schiff base) ligands. The copper(II) ion in this compound is coordinated by two N-tert-butylsalicylideneiminato ligands, forming a stable complex with interesting chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-tert-butylsalicylideneiminato)copper(II) typically involves the reaction of copper(II) acetate with N-tert-butylsalicylideneimine in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for Bis(N-tert-butylsalicylideneiminato)copper(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Bis(N-tert-butylsalicylideneiminato)copper(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper(II) center can be further oxidized.
Reduction: The copper(II) center can be reduced to copper(I) under suitable conditions.
Substitution: Ligand substitution reactions can occur, where the N-tert-butylsalicylideneiminato ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized copper complexes.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Bis(N-tert-butylsalicylideneiminato)copper(II) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Bis(N-tert-butylsalicylideneiminato)copper(II) involves the coordination of the copper(II) ion with the N-tert-butylsalicylideneiminato ligands. This coordination stabilizes the copper(II) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
Bis(N-n-butylsalicylideneiminato)cobalt(II): Similar structure but with cobalt(II) instead of copper(II).
Bis(N-tert-butylsalicylideneiminato)cobalt(II): Similar structure with cobalt(II) and tert-butyl groups.
Bis(N-n-butylsalicylideneiminato)copper(II): Similar structure with n-butyl groups instead of tert-butyl groups.
Uniqueness
Bis(N-tert-butylsalicylideneiminato)copper(II) is unique due to the presence of the tert-butyl groups, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in catalytic applications where stability and reactivity are important.
特性
分子式 |
C22H28CuN2O2 |
|---|---|
分子量 |
416.0 g/mol |
IUPAC名 |
copper;2-(tert-butyliminomethyl)phenolate |
InChI |
InChI=1S/2C11H15NO.Cu/c2*1-11(2,3)12-8-9-6-4-5-7-10(9)13;/h2*4-8,13H,1-3H3;/q;;+2/p-2 |
InChIキー |
IYIIRKIYEIAOLM-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)N=CC1=CC=CC=C1[O-].CC(C)(C)N=CC1=CC=CC=C1[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)

![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)


![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)


![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)


![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
